(5-Bromoquinazolin-8-yl)methanol
Description
Properties
Molecular Formula |
C9H7BrN2O |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
(5-bromoquinazolin-8-yl)methanol |
InChI |
InChI=1S/C9H7BrN2O/c10-8-2-1-6(4-13)9-7(8)3-11-5-12-9/h1-3,5,13H,4H2 |
InChI Key |
KMGJDOSWEWSDHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NC=NC2=C1CO)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Quinazoline Derivatives
A common initial step involves selective bromination of quinazoline or quinazolinone precursors. For example, starting from 2-amino-5-bromobenzoic acid or related intermediates, bromination is achieved under controlled conditions to yield 5-bromoquinazoline structures with high regioselectivity. The presence of the bromine atom increases electrophilicity at adjacent carbons, facilitating subsequent substitution reactions.
Functionalization at the 8-Position: Introduction of the Methanol Group
The methanol moiety at the 8-position is typically introduced via nucleophilic substitution or reduction reactions on suitable intermediates. One approach involves the conversion of a quinazoline derivative bearing a leaving group at the 8-position (such as a halide or tosylate) to the corresponding hydroxymethyl derivative through reaction with nucleophilic reagents like formaldehyde or by reduction of formyl precursors.
Representative Synthetic Procedure
A representative synthetic pathway includes:
- Preparation of 6-bromoquinazolin-4(3H)-one intermediate by heating 2-amino-5-bromobenzoic acid with formamide at elevated temperature (130 °C) for several hours, followed by isolation and purification.
- Activation of the 8-position through deprotonation with sodium hydride in anhydrous dimethylformamide under inert atmosphere.
- Subsequent reaction with appropriate electrophiles (e.g., 2-chloro-1-morpholinoethan-1-one) to install functional groups, followed by hydrolysis or reduction steps to yield (5-Bromoquinazolin-8-yl)methanol.
- Purification by column chromatography using ethyl acetate/petroleum ether mixtures to isolate the target compound as a solid with high yield (typically 60-85%).
Reaction Conditions and Optimization
Reaction parameters such as solvent choice, temperature, and reaction time critically influence the yield and purity:
| Parameter | Typical Conditions | Effect on Outcome |
|---|---|---|
| Solvent | Polar aprotic solvents like DMF, ethanol | Enhances nucleophilicity and solubility |
| Temperature | 50 °C to reflux (80-130 °C) | Balances reaction rate and selectivity |
| Reaction Time | 3 to 11 hours | Ensures completion without side reactions |
| Atmosphere | Argon or nitrogen | Prevents oxidation or moisture interference |
Analytical Characterization
The synthesized this compound is characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: $$ ^1H $$ NMR confirms the presence of aromatic protons, methylene protons adjacent to hydroxyl, and the bromine-substituted quinazoline ring.
- Infrared (IR) Spectroscopy: Characteristic absorption bands include aromatic C-H stretches (~3028 cm$$^{-1}$$), C=N stretches (~1610 cm$$^{-1}$$), and O-H stretches indicative of the methanol group.
- Mass Spectrometry (MS): Molecular ion peaks corresponding to the brominated quinazoline methanol confirm molecular weight and purity.
- High Performance Liquid Chromatography (HPLC): Used for purity assessment, typically showing a single major peak corresponding to the compound.
Comparative Summary of Preparation Methods
| Step | Method Description | Yield (%) | Notes |
|---|---|---|---|
| Bromination | Selective bromination of quinazoline precursors | 85 | High regioselectivity at 5-position |
| Intermediate formation | Heating amino-bromobenzoic acid with formamide | 90 | Efficient formation of quinazolinone |
| Functionalization at C-8 | Nucleophilic substitution or reduction to install methanol | 60-75 | Requires inert atmosphere and dry solvents |
| Purification | Column chromatography (ethyl acetate/petroleum ether) | — | Critical for removing side products |
Research Findings and Applications
Research indicates that brominated quinazoline derivatives, including this compound, exhibit promising biological activities such as kinase inhibition relevant to anticancer drug development. The bromine atom enhances electrophilicity, facilitating interactions with biological targets. The methanol functionality may improve solubility and binding affinity in drug design.
Studies have demonstrated that quinazoline scaffolds can be optimized for selective inhibition of receptor tyrosine kinases implicated in cancer proliferation pathways, highlighting the importance of precise synthetic control over these derivatives.
Chemical Reactions Analysis
Types of Reactions
(5-Bromoquinazolin-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like ammonia or sodium azide under basic conditions.
Major Products Formed
Oxidation: 5-Bromoquinazolin-8-carboxylic acid.
Reduction: Quinazolin-8-ylmethanol.
Substitution: 5-Aminoquinazolin-8-ylmethanol or 5-Nitroquinazolin-8-ylmethanol.
Scientific Research Applications
(5-Bromoquinazolin-8-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromoquinazolin-8-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The primary structural analogs are (5-Bromoquinolin-8-yl)methanol and 1-(5-Bromoquinolin-8-yl)ethanol. The latter features an ethyl alcohol group instead of methanol, resulting in a higher molecular weight (252.11 g/mol) and formula (C₁₁H₁₀BrNO) .
Hazard and Handling
(5-Bromoquinolin-8-yl)methanol carries significant hazards (e.g., H302: harmful if swallowed), necessitating precautions like avoiding inhalation (P261) and using protective equipment (P280) . In contrast, 1-(5-Bromoquinolin-8-yl)ethanol lacks explicit hazard data in the provided evidence, though its ethanol group may reduce acute toxicity compared to methanol .
Q & A
What are the common synthetic routes for (5-Bromoquinazolin-8-yl)methanol, and how do reaction conditions influence yield?
Basic Question
The synthesis typically involves bromination of quinazoline precursors followed by hydroxymethylation. For example, reacting 5-bromoanthranilic acid with formaldehyde under acidic conditions (e.g., HCl in methanol) yields the compound . Solvent choice (polar aprotic vs. protic) and catalyst type (e.g., Lewis acids) significantly affect reaction efficiency.
Advanced Question
Optimizing regioselectivity during bromination requires controlled temperature (0–5°C) and stoichiometric bromine sources (e.g., NBS vs. Br₂). Side reactions, such as over-bromination or ring-opening, can be mitigated using protecting groups for the hydroxymethyl moiety. Kinetic studies using in situ NMR or HPLC monitoring are recommended to track intermediates .
How can structural ambiguities in this compound derivatives be resolved?
Basic Question
Standard characterization includes H/C NMR, FT-IR, and mass spectrometry. The hydroxymethyl group’s resonance at δ~4.5–5.0 ppm in H NMR is diagnostic, while bromine’s mass isotope pattern confirms molecular weight .
Advanced Question
X-ray crystallography or NOESY experiments clarify positional isomerism in substituted quinazolines. For example, differentiating 5-bromo vs. 8-bromo isomers requires analyzing coupling constants in H NMR or computational modeling (DFT) to predict spectral patterns .
What strategies address contradictory bioactivity data for this compound in antimicrobial assays?
Basic Question
Variability may stem from assay conditions (e.g., bacterial strain, solvent DMSO concentration). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) to validate results .
Advanced Question
Mechanistic studies (e.g., target enzyme inhibition assays) resolve discrepancies. For instance, conflicting MIC values against S. aureus may reflect differential penetration through cell walls. Pair bioactivity data with molecular docking to assess target binding affinity .
How does the hydroxymethyl group influence the compound’s reactivity in derivatization?
Basic Question
The hydroxymethyl group enables oxidation to carboxylic acids (using KMnO₄) or esterification (with acyl chlorides). These reactions are pivotal for generating prodrugs or polymerizable monomers .
Advanced Question
Steric hindrance from the bromine atom at C5 affects nucleophilic substitution at C7. Computational studies (e.g., Fukui indices) predict reactive sites, guiding selective functionalization. For example, Pd-catalyzed cross-coupling at C5-Br retains the hydroxymethyl group for further modification .
What orthogonal techniques validate purity in complex reaction mixtures?
Basic Question
HPLC with UV detection (λ~254 nm) and TLC (silica, ethyl acetate/hexane) are standard. Purity >95% is achievable via column chromatography with gradient elution .
Advanced Question
High-resolution LC-MS or GC-MS detects trace impurities (e.g., dehalogenated byproducts). For chiral derivatives, chiral stationary-phase HPLC or circular dichroism confirms enantiomeric excess .
How can computational tools aid in predicting the compound’s pharmacokinetic properties?
Advanced Question
QSPR models (e.g., SwissADME) predict logP, solubility, and metabolic stability. Molecular dynamics simulations assess blood-brain barrier permeability, critical for CNS-targeted derivatives. ADMET profiling reduces attrition in early drug discovery .
What experimental designs reconcile contradictory cytotoxicity data across cell lines?
Advanced Question
Use isogenic cell lines to isolate genetic factors (e.g., p53 status). Flow cytometry (Annexin V/PI staining) differentiates apoptosis vs. necrosis. Combine with transcriptomics to identify resistance pathways (e.g., ABC transporters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
